5-Chloro-2-fluoro-4-iodobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-fluoro-4-iodobenzoic acid is an organic compound with the molecular formula C7H3ClFIO2 It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine, fluorine, and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-fluoro-4-iodobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the iodination of a chlorofluorobenzoic acid derivative. The reaction conditions often include the use of iodine and a suitable oxidizing agent under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-fluoro-4-iodobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to the formation of different oxidized or reduced derivatives .
Scientific Research Applications
5-Chloro-2-fluoro-4-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoro-4-iodobenzoic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins, nucleic acids, or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluoro-5-iodobenzoic acid: Similar structure but different substitution pattern.
2-Iodobenzoic acid: Lacks the chlorine and fluorine substituents.
5-Fluoro-2-iodobenzoic acid: Lacks the chlorine substituent.
Uniqueness
5-Chloro-2-fluoro-4-iodobenzoic acid is unique due to the specific combination of chlorine, fluorine, and iodine substituents on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H3ClFIO2 |
---|---|
Molecular Weight |
300.45 g/mol |
IUPAC Name |
5-chloro-2-fluoro-4-iodobenzoic acid |
InChI |
InChI=1S/C7H3ClFIO2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,(H,11,12) |
InChI Key |
SJOAOVCMJDGYNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)I)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.